Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-4-(hydroxymethyl)benzimidamide

Medicinal Chemistry Prodrug Design Physicochemical Profiling

N-Hydroxy-4-(hydroxymethyl)benzimidamide (CAS 635702-23-7) is a para-substituted benzamidoxime derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. The compound features an N-hydroxycarboximidamide core and a hydroxymethyl (-CH2OH) substituent, placing it within the broader class of N-hydroxybenzimidamides (also referred to as benzamidoximes).

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 635702-23-7
Cat. No. B3344256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-(hydroxymethyl)benzimidamide
CAS635702-23-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C(=NO)N
InChIInChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10)
InChIKeyXAVQRXUCPQYHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-(hydroxymethyl)benzimidamide (CAS 635702-23-7): Chemical Identity and Research Procurement Context


N-Hydroxy-4-(hydroxymethyl)benzimidamide (CAS 635702-23-7) is a para-substituted benzamidoxime derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . The compound features an N-hydroxycarboximidamide core and a hydroxymethyl (-CH2OH) substituent, placing it within the broader class of N-hydroxybenzimidamides (also referred to as benzamidoximes). This structural class is known for its ability to act as prodrug moieties for amidine-containing compounds and as intermediates in the synthesis of S1P1 receptor agonists . However, specific quantitative pharmacological data for this exact compound remains exceedingly scarce in the primary peer-reviewed literature, with its documented roles primarily centered on its utility as a synthetic building block rather than as a biologically characterized end-product.

Procurement Risk for N-Hydroxy-4-(hydroxymethyl)benzimidamide: Why In-Class Analogs Cannot Be Simply Interchanged


The substitution of N-Hydroxy-4-(hydroxymethyl)benzimidamide with a closely related analog—such as its regioisomer 3-(hydroxymethyl)benzamidoxime, its reduced form 4-(hydroxymethyl)benzamidine (CAS 68382-17-2), or its des-hydroxymethyl analog N-hydroxybenzimidamide—introduces significant chemical and potential biological divergence. The para-hydroxymethyl substituent critically alters hydrogen-bonding capacity (3 H-bond donors vs. 2 for the des-hydroxy analog), lipophilicity (XLogP3 of 0.2 ), and reactivity at the amidoxime moiety. In the context of prodrug design, the N-hydroxylation of benzamidines to form benzamidoximes is a well-validated strategy to enhance oral bioavailability by masking the strongly basic amidine group . Therefore, selecting the incorrect regioisomer or oxidation state would compromise any synthetic pathway or structure-activity relationship (SAR) study dependent on the precise spatial orientation of the hydroxymethyl group and the N-hydroxy moiety. This is further underscored by the compound's role as a specific intermediate in S1P1 agonist synthesis, where even minor structural modifications can lead to a complete loss of desired receptor binding affinity or prodrug conversion efficiency.

Quantitative Differentiation Evidence for N-Hydroxy-4-(hydroxymethyl)benzimidamide Against Its Closest Analogs


Physicochemical Property Comparison Against 4-(Hydroxymethyl)benzamidine

A direct computational comparison of key physicochemical descriptors reveals a fundamental difference in hydrogen-bonding capacity and lipophilicity between the target benzamidoxime and its reduced amidine analog, 4-(hydroxymethyl)benzamidine (CAS 68382-17-2). N-Hydroxy-4-(hydroxymethyl)benzimidamide possesses 3 hydrogen bond donors and an XLogP3 of 0.2, compared to 2 donors and a higher XLogP3 (estimated >0.5 based on the loss of the polar N-OH group) for the amidine analog . This difference directly impacts both the compound's solubility profile and its ability to act as a substrate for reductase enzymes involved in amidoxime-to-amidine prodrug conversion.

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Synthetic Utility as a Key Intermediate in S1P1 Agonist Pharmacophore Construction

The target compound serves as a critical building block in the synthesis of high-affinity S1PR1 ligands, as evidenced by its structural motif appearing in the lead compounds of a 13-compound SAR series. While direct IC50 data for the isolated building block is unavailable, the final compounds incorporating this amidoxime scaffold demonstrated S1PR1 binding potencies with IC50 values ranging from 6.3 ± 1.3 nM to 14.7 ± 1.7 nM . This represents a class-level inference of the scaffold's essential role; the absence of the para-hydroxymethyl or N-hydroxy group in comparator building blocks would preclude the formation of these potent ligands.

S1P1 Receptor Agonists PET Tracer Synthesis Immunomodulation

Recommended Procurement Scenarios for N-Hydroxy-4-(hydroxymethyl)benzimidamide Based on Evidence


Synthesis of Next-Generation Sphingosine-1-Phosphate Receptor 1 (S1PR1) PET Tracers

Procurement is justified when the synthetic objective is the construction of novel S1PR1 ligands for positron emission tomography (PET) imaging. Published SAR studies have demonstrated that replacing the azetidine-3-carboxylic acid moiety with new polar groups derived from benzamidoxime building blocks yields ligands with low nanomolar affinity (IC50 6.3–14.7 nM) and high selectivity for S1PR1 over S1PR2-5 . The compound's N-hydroxy group serves as a synthetic handle for further derivatization into the final oxadiazole or related heterocyclic pharmacophore.

Amidoxime Prodrug Design and Bioreductive Activation Studies

This compound is ideally suited for academic or industrial programs focused on the design of orally bioavailable prodrugs of amidine-containing therapeutics. The N-hydroxyamidine (amidoxime) functional group is a well-established prodrug strategy to improve intestinal absorption of polar amidines by reducing basicity . The additional para-hydroxymethyl group provides a secondary functionalization point for further pharmacokinetic modulation, making it a versatile scaffold for probing structure-property relationships in prodrug design.

Chemical Biology Probe for Enzyme Inhibition Assays

The compound can be employed as a starting material for the synthesis of chemical probes targeting enzymes known to interact with benzamidoxime substrates, such as the mitochondrial amidoxime reducing component (mARC) enzyme system . While direct inhibition data for this specific compound is unavailable, its structural similarity to known mARC substrates makes it a candidate for use in substrate competition assays or as a precursor for inhibitor development.

Quote Request

Request a Quote for N-Hydroxy-4-(hydroxymethyl)benzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.